8-Benzyl-7-(2-bromoethyl)-theophylline
Description
Properties
Molecular Formula |
C₁₆H₁₇BrN₄O₂ |
|---|---|
Molecular Weight |
377.24 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 8 Benzyl 7 2 Bromoethyl Theophylline
Historical Overview of Theophylline (B1681296) Derivative Synthesis
Theophylline, a naturally occurring xanthine (B1682287) alkaloid found in tea leaves, has been a subject of extensive chemical modification since its isolation. Early synthetic efforts in the late 19th and early 20th centuries focused on elucidating its structure and developing scalable synthetic methods. The primary motivation for derivatizing theophylline has been to modulate its pharmacological properties, such as solubility, and to explore new therapeutic applications. The introduction of substituents at the N7 position of the theophylline scaffold has been a particularly fruitful area of research, leading to the development of numerous derivatives with diverse biological activities. The synthesis of 7-substituted theophyllines has historically been achieved through the alkylation of theophylline or its 8-substituted analogues.
Classical and Modified Synthetic Routes to 8-Benzyl-7-(2-bromoethyl)-theophylline
The classical and most direct route to 8-Benzyl-7-(2-bromoethyl)-theophylline involves the N7-alkylation of the precursor, 8-benzyltheophylline (B105289), with a suitable 2-bromoethylating agent.
Precursor Compound Preparations
The primary precursor for the synthesis of the target compound is 8-benzyltheophylline . The preparation of this intermediate can be achieved through several methods. A common approach involves the reaction of theophylline with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a base. The reaction conditions, including the choice of solvent and base, can be optimized to favor the formation of the 8-substituted product.
Another key precursor for the final synthetic step is a 2-bromoethylating agent. 1,2-Dibromoethane (B42909) is the most commonly employed reagent for this purpose due to its commercial availability and reactivity.
Bromination Strategies in Theophylline Chemistry
The introduction of the 2-bromoethyl group at the N7 position of 8-benzyltheophylline is a crucial step. This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom at the 7-position of the theophylline ring attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
A significant challenge in this synthesis is the potential for side reactions. One notable side product is the 7-vinyl-8-benzyltheophylline , which can form via elimination of HBr from the desired product. google.com The formation of this byproduct can be significant, with reported amounts ranging from 25% to 43% under certain conditions. google.com This highlights the need for careful control of reaction parameters to maximize the yield of the desired bromoethyl derivative.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is critical to maximize the yield of 8-Benzyl-7-(2-bromoethyl)-theophylline and minimize the formation of byproducts. Key parameters that can be adjusted include:
Base: The choice of base is important for deprotonating the N7-position of 8-benzyltheophylline, making it more nucleophilic. Common bases include inorganic carbonates (e.g., sodium carbonate, potassium carbonate) and organic amines.
Solvent: The solvent can influence the solubility of the reactants and the rate of reaction. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often used.
Temperature: The reaction temperature affects the rate of both the desired substitution reaction and the undesired elimination reaction. Careful temperature control is necessary to find the optimal balance.
Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting material while minimizing the formation of degradation products.
Advanced Synthetic Techniques Applicable to Theophylline Derivatives
To address the challenges associated with classical synthetic methods, such as low yields and byproduct formation, advanced techniques have been applied to the synthesis of theophylline derivatives.
Phase Transfer Catalysis Applications
Phase-transfer catalysis (PTC) has emerged as a powerful tool for the N-alkylation of heterocyclic compounds, including theophylline derivatives. PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, often leading to milder reaction conditions, increased yields, and reduced side reactions.
In the context of synthesizing compounds similar to 8-Benzyl-7-(2-bromoethyl)-theophylline, the use of a phase-transfer catalyst can be highly beneficial. For instance, in the synthesis of the analogous 7-(2-chloroethyl)theophylline (B172990) , the addition of a quaternary ammonium (B1175870) salt like tetrabutylammonium (TBA) as a phase-transfer catalyst has been shown to significantly increase the reaction yield to as high as 88%. derpharmachemica.com
The general principle involves the formation of an ion pair between the catalyst and the deprotonated theophylline derivative in an aqueous phase. This ion pair is then transferred to an organic phase containing the alkylating agent (e.g., 1,2-dibromoethane), where the substitution reaction proceeds. This technique minimizes the concentration of the reactive species in the aqueous phase, thereby suppressing side reactions like the formation of the vinyl derivative.
The application of phase-transfer catalysis to the synthesis of 8-Benzyl-7-(2-bromoethyl)-theophylline would likely involve a two-phase system (e.g., aqueous NaOH and an organic solvent) with 8-benzyltheophylline and 1,2-dibromoethane, in the presence of a catalytic amount of a phase-transfer agent like TBA. This approach is expected to provide a more efficient and higher-yielding route to the target compound compared to classical methods.
Microwave-Assisted Synthesis in Theophylline Modification
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in synthetic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. bohrium.com The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. bohrium.com
In the context of theophylline chemistry, microwave irradiation has been successfully employed to facilitate various modifications, including the synthesis of the core xanthine structure and the subsequent substitution at different positions. For instance, the ring closure reaction to form the imidazole (B134444) ring of xanthine derivatives can be significantly expedited using microwave energy. psu.eduresearchgate.net Studies have shown that reactions that typically require several hours of refluxing under conventional conditions can be completed in a matter of minutes with microwave assistance, often with comparable or even higher yields. psu.eduresearchgate.net
The N-alkylation of heterocyclic compounds, a key step in the proposed synthesis of 8-Benzyl-7-(2-bromoethyl)-theophylline, is another class of reactions that has been shown to be highly amenable to microwave assistance. The use of microwave irradiation can lead to faster and more efficient N-alkylation of various amine-containing compounds. nih.gov
The following table presents a comparison of conventional and microwave-assisted synthesis for various theophylline and xanthine derivatives, highlighting the significant rate enhancements and yield improvements achieved with MAOS.
| Product | Reactants | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| 1,3-Diethylxanthine | 5,6-Diamino-1,3-diethyluracil, Triethyl orthoformate | Not specified | 5 min, 76% | researchgate.net |
| 1,3-Dibutylxanthine | 5,6-Diamino-1,3-dibutyluracil, Triethyl orthoformate | 60 min, Not specified | 5 min, 80% | researchgate.net |
| 8-Styrylxanthine derivative (Istradefylline precursor) | Uracil precursor, Hexamethyldisilazane | Several hours to days | Significantly reduced time, Improved yield | beilstein-journals.org |
| 8-Substituted xanthines | 1,3-Dimethyl-5,6-diaminouracil, Arylidene malononitriles | Not specified | Not specified, Increased yield | bohrium.com |
Derivatization and Functionalization of 8 Benzyl 7 2 Bromoethyl Theophylline
Strategies for Further Functionalization at the Bromine Position
The electrophilic nature of the carbon atom attached to the bromine in the 7-(2-bromoethyl) side chain makes it susceptible to attack by various nucleophiles. This reactivity is the foundation for numerous derivatization strategies.
Nucleophilic substitution represents a direct and efficient method for modifying the 7-(2-bromoethyl) side chain. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, leading to a diverse range of functionalized theophylline (B1681296) derivatives.
Studies on analogous compounds, such as 7-(2-chloroethyl)theophylline (B172990), have demonstrated the feasibility of these reactions. For instance, condensation of 7-(2-chloroethyl)theophylline with sulfur-based nucleophiles like thiophenol and 2-mercaptobenzimidazole (B194830) proceeds in an ethanol (B145695) solution upon reflux, yielding the corresponding 7-(2-ethylthiophenyl)theophylline and 7-(2-ethylthiobenzimidazolyl)theophylline, respectively. uniroma1.it These reactions are typically carried out for several hours, and the products can be isolated after neutralization and extraction. uniroma1.it
Similarly, nitrogen-based nucleophiles, such as amines, can be employed to introduce new functionalities. The reaction of 7-(2-bromoethyl)theophylline with primary or secondary amines would be expected to yield the corresponding N-substituted 7-(2-aminoethyl)theophylline (B3051640) derivatives. These reactions are often facilitated by a base to neutralize the hydrobromic acid formed during the reaction.
Oxygen-based nucleophiles, like alkoxides and phenoxides, can also be utilized to create ether linkages. For example, the reaction of 7-(2-hydroxyethyl)theophylline with benzyl (B1604629) chlorides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) leads to the formation of the corresponding ether. uniroma1.it A similar approach could be envisioned for 8-benzyl-7-(2-bromoethyl)-theophylline, where reaction with various alcohols or phenols under basic conditions would yield a library of ether derivatives.
A summary of representative nucleophilic substitution reactions on a 7-(2-haloethyl)theophylline core is presented below:
| Nucleophile | Reagent Example | Product Type |
| Thiol | Thiophenol | Thioether |
| Thiol | 2-Mercaptobenzimidazole | Thioether |
| Amine | Primary/Secondary Amine | Amine |
| Alkoxide/Phenoxide | Alcohol/Phenol + Base | Ether |
These reactions highlight the utility of the 7-(2-bromoethyl) group as a versatile anchor for introducing a wide range of chemical moieties, thereby enabling the exploration of structure-activity relationships in drug discovery programs.
While less documented for the 7-(2-bromoethyl) side chain of xanthines specifically, modern palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, represent a powerful, albeit underexplored, strategy for creating carbon-carbon bonds and extending the side chain. nih.govnih.govnih.gov These reactions typically involve the coupling of an organic halide with another organometallic reagent or an alkene/alkyne. nih.govnih.govnih.gov
The Heck reaction , for instance, involves the palladium-catalyzed coupling of an alkyl or aryl halide with an alkene. nih.gov In principle, 8-benzyl-7-(2-bromoethyl)-theophylline could be reacted with various alkenes to introduce vinyl groups or more complex unsaturated side chains.
The Suzuki reaction facilitates the coupling of an organoboron compound with an organic halide. nih.gov This reaction is known for its tolerance of a wide range of functional groups. nih.gov The application of Suzuki coupling to 8-benzyl-7-(2-bromoethyl)-theophylline would require the use of an appropriate organoboron reagent and could lead to the formation of derivatives with extended alkyl or aryl side chains.
The Sonogashira reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction could potentially be adapted to couple terminal alkynes with the bromoethyl side chain, introducing an alkynyl functional group, which is a valuable synthon for further chemical transformations.
Although direct examples of these coupling reactions on the 7-(2-bromoethyl) side chain of theophylline are not prevalent in the current literature, their broad applicability in organic synthesis suggests they are a viable and promising avenue for the future development of novel theophylline derivatives with extended and diverse side chains.
Cyclization Reactions to Form Tricyclic Xanthine (B1682287) Systems
A significant application of 8-benzyl-7-(2-bromoethyl)-theophylline and its analogs is their use as precursors for the synthesis of fused tricyclic xanthine systems. These reactions typically involve an initial nucleophilic substitution at the bromine position, followed by an intramolecular cyclization.
The synthesis of these tricyclic systems often starts with an 8-bromo-7-(ω-haloalkyl)xanthine derivative. uniroma1.it The 8-bromo substituent is crucial as it provides a site for the subsequent cyclization step.
The synthesis of imidazo[2,1-f]purinediones involves the construction of a five-membered imidazole (B134444) ring fused to the xanthine core. A general strategy for this involves the reaction of an 8-bromo-7-(2-bromoethyl)theophylline derivative with a primary amine. The primary amine first displaces the bromine on the ethyl side chain. The resulting secondary amine then acts as a nucleophile, attacking the carbon at the 8-position and displacing the bromine atom, leading to the formation of the fused imidazole ring.
Research has shown the successful synthesis of various N-substituted imidazo[2,1-f]purine-2,4-dione derivatives. nih.gov These compounds are of interest due to their potential pharmacological activities. nih.gov
A representative reaction scheme for the synthesis of an 8-benzyl-substituted imidazo[2,1-f]purinedione is as follows:
| Reactant 1 | Reactant 2 | Key Steps | Product |
| 8-Bromo-7-(2-bromoethyl)theophylline | Primary Amine (e.g., R-NH₂) | 1. Nucleophilic substitution at the bromoethyl group. 2. Intramolecular cyclization via nucleophilic attack of the secondary amine at C8. | 9-Substituted-8-benzyl-1,3-dimethyl-6,7-dihydro-1H-imidazo[2,1-f]purine-2,4-dione |
The synthesis of pyrimido[2,1-f]purinediones involves the formation of a six-membered pyrimidine (B1678525) ring fused to the xanthine scaffold. This is typically achieved by using a 7-(3-chloropropyl)-8-bromoxanthine derivative as the starting material. uniroma1.it The reaction with a primary amine initially leads to the formation of a 7-(3-aminopropyl) intermediate, which then undergoes intramolecular cyclization to form the fused pyrimidine ring. uniroma1.it
Microwave irradiation has been shown to be an effective method for promoting the cyclization of 7-chloropropyl-8-bromo-1,3-dialkylxanthine derivatives with various benzylamines to yield N-benzyl-pyrimido[2,1-f]purinediones.
The general synthetic approach is outlined in the table below:
| Reactant 1 | Reactant 2 | Key Steps | Product |
| 8-Bromo-7-(3-chloropropyl)theophylline | Primary Amine (e.g., Benzylamine) | 1. Nucleophilic substitution at the chloropropyl group. 2. Intramolecular cyclization via nucleophilic attack of the secondary amine at C8. | 10-Benzyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione |
The synthesis of the seven-membered diazepino[2,1-f]purinedione ring system follows a similar strategy to the imidazo (B10784944) and pyrimido analogs, but with a longer alkyl chain at the N7 position. The starting material for this synthesis is typically a 7-(4-bromobutyl)-8-bromotheophylline derivative.
The reaction of this precursor with a primary amine leads to a 7-(4-aminobutyl) intermediate. Subsequent intramolecular cyclization results in the formation of the fused seven-membered diazepine (B8756704) ring. These syntheses can be carried out under various conditions, with the choice of solvent and reaction time being important parameters.
The general synthetic pathway is summarized as follows:
| Reactant 1 | Reactant 2 | Key Steps | Product |
| 8-Bromo-7-(4-bromobutyl)theophylline | Primary Amine (e.g., R-NH₂) | 1. Nucleophilic substitution at the bromobutyl group. 2. Intramolecular cyclization via nucleophilic attack of the secondary amine at C8. | 11-Substituted-8-benzyl-1,3-dimethyl-6,7,8,9,10,11-hexahydro-1H- nih.govbiointerfaceresearch.comdiazepino[2,1-f]purine-2,4-dione |
The ability to construct these diverse tricyclic systems from 8-benzyl-7-(2-bromoethyl)-theophylline and its longer-chain analogs underscores the importance of this compound as a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Diversification at N7 and C8 Positions of the Theophylline Core
The structure of 8-Benzyl-7-(2-bromoethyl)-theophylline offers two primary sites for chemical modification: the bromoethyl group at the N7 position and the benzyl group at the C8 position. The presence of the reactive alkyl bromide on the N7 side chain provides a facile entry point for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, thereby modulating the steric and electronic properties of this region of the molecule.
Research on analogous compounds, such as 7-(2-chloroethyl)-theophylline, has demonstrated the feasibility of reacting the terminal halide with various nucleophiles. For instance, secondary amines and piperazine (B1678402) derivatives have been successfully coupled to the N7-ethyl chain, forming new carbon-nitrogen bonds. google.com This strategy can be directly extrapolated to 8-Benzyl-7-(2-bromoethyl)-theophylline, enabling the synthesis of a library of compounds with diverse amine substituents. The general reaction scheme involves the displacement of the bromide ion by a nucleophilic amine, often in the presence of a base to neutralize the generated hydrobromic acid.
Concurrently, the C8 position of the theophylline ring system is also amenable to a range of chemical transformations. While the benzyl group itself is relatively stable, the C8 position can be functionalized prior to or after modification at the N7 position. Studies on related xanthine derivatives have shown that direct bromination at the C8 position is a viable strategy, creating an electrophilic site that can be subsequently targeted by nucleophiles. zsmu.edu.ua For example, 8-bromo-7-substituted-xanthines have been shown to react with primary and secondary amines under elevated temperatures to yield 8-aminoxanthine (B1206093) derivatives. zsmu.edu.ua This selective substitution at C8, even in the presence of other reactive groups, highlights the possibility of a stepwise functionalization approach for 8-Benzyl-7-(2-bromoethyl)-theophylline. zsmu.edu.ua
Furthermore, the C8 position can be adorned with a variety of other functionalities. The introduction of a thioether linkage, for instance by reacting an 8-bromo precursor with a thiol, opens up further possibilities for derivatization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. The palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned at the C8-bromo position to introduce new aryl or vinyl substituents, significantly expanding the chemical space accessible from this scaffold.
The following table outlines some potential derivatives resulting from the diversification at the N7 and C8 positions:
| Starting Material | Reagent/Reaction Type | Position of Modification | Potential Product |
| 8-Benzyl-7-(2-bromoethyl)-theophylline | Piperidine (Nucleophilic Substitution) | N7-ethyl | 8-Benzyl-7-(2-(piperidin-1-yl)ethyl)-theophylline |
| 8-Benzyl-7-(2-bromoethyl)-theophylline | Sodium Azide (Nucleophilic Substitution) | N7-ethyl | 7-(2-Azidoethyl)-8-benzyl-theophylline |
| 8-Bromo-7-(2-hydroxyethyl)-theophylline (related precursor) | Various Amines (Nucleophilic Aromatic Substitution) | C8 | 8-Amino-7-(2-hydroxyethyl)-theophylline Derivatives |
| 8-Bromotheophylline (B15645) (related precursor) | Thiol/Thiolate (Nucleophilic Aromatic Substitution) | C8 | 8-(Alkyl/Arylthio)-theophylline Derivatives |
Development of Water-Soluble Derivatives
A significant challenge in the development of new chemical entities for biological applications is ensuring adequate aqueous solubility. The parent compound, 8-Benzyl-7-(2-bromoethyl)-theophylline, is a relatively lipophilic molecule, which may limit its utility in certain biological assays or formulations. Consequently, the development of water-soluble derivatives is a key objective in the functionalization of this scaffold.
One effective strategy to enhance water solubility is the introduction of ionizable or highly polar functional groups. The reactivity of the N7-bromoethyl chain is particularly advantageous in this regard. Nucleophilic substitution with hydrophilic amines, such as monoethanolamine or piperazine, can append moieties capable of forming salts upon treatment with a pharmaceutically acceptable acid. researchgate.net For example, the reaction with N-methylglucamine would introduce a polyhydroxylated chain, significantly increasing the hydrogen bonding capacity and aqueous solubility of the resulting molecule.
Similarly, the C8 position can be functionalized to incorporate water-solubilizing groups. The synthesis of 8-amino-substituted theophylline derivatives from an 8-bromo precursor is a well-established method. researchgate.net The resulting amino group can be further modified, for instance, by acylation with an amino acid, to introduce both a polar amide bond and a charged carboxylate or ammonium (B1175870) group.
Another approach involves the click chemistry reaction of an N7-(2-azidoethyl) intermediate, which can be readily synthesized from 8-Benzyl-7-(2-bromoethyl)-theophylline and sodium azide. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a hydrophilic alkyne, such as propargyl-polyethylene glycol (PEG), would yield a triazole-linked, highly water-soluble conjugate.
The table below summarizes potential water-soluble derivatives and the strategies for their synthesis:
| Starting Material | Reagent/Reaction Type | Position of Modification | Resulting Water-Soluble Derivative |
| 8-Benzyl-7-(2-bromoethyl)-theophylline | Monoethanolamine (Nucleophilic Substitution) | N7-ethyl | 8-Benzyl-7-(2-(2-hydroxyethylamino)ethyl)-theophylline |
| 8-Benzyl-7-(2-bromoethyl)-theophylline | Piperazine (Nucleophilic Substitution) | N7-ethyl | 8-Benzyl-7-(2-(piperazin-1-yl)ethyl)-theophylline |
| 8-Bromo-7-(2-hydroxyethyl)-theophylline (related precursor) | Hydrophilic Amines (Nucleophilic Aromatic Substitution) | C8 | 8-(Hydrophilic amino)-7-(2-hydroxyethyl)-theophylline |
| 7-(2-Azidoethyl)-8-benzyl-theophylline | Propargyl-PEG (CuAAC Click Chemistry) | N7-ethyl | 8-Benzyl-7-(2-(4-(PEG-methyl)-1H-1,2,3-triazol-1-yl)ethyl)-theophylline |
Preclinical Pharmacological Investigation of 8 Benzyl 7 2 Bromoethyl Theophylline and Its Derivatives
Adenosine (B11128) Receptor Antagonism and Agonism
The pharmacological effects of xanthine (B1682287) derivatives are often mediated through their interaction with adenosine receptors. These receptors, which are G protein-coupled, are classified into four subtypes: A1, A2A, A2B, and A3.
While direct experimental binding data for 8-Benzyl-7-(2-bromoethyl)-theophylline on adenosine receptor subtypes is not extensively available in the public domain, the affinity and selectivity can be inferred from studies on structurally related compounds. The substitution at the 8-position of the xanthine core is a critical determinant of adenosine receptor affinity. The introduction of a benzyl (B1604629) group at this position generally confers significant affinity, particularly for the A1 subtype.
For instance, a related compound, L-97-1, which also possesses an 8-benzyl substituent, has demonstrated strong affinity for human A1 adenosine receptors in radioligand binding studies. nih.gov This suggests that 8-Benzyl-7-(2-bromoethyl)-theophylline is also likely to exhibit notable affinity for the A1 receptor. The 7-(2-bromoethyl) group may further modulate this affinity and selectivity profile.
To illustrate the typical affinity profiles of 8-substituted theophylline (B1681296) derivatives, the following table presents data for representative compounds from the scientific literature.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Theophylline | 12,000 | 25,000 | 13,000 | >100,000 |
| 8-Phenyltheophylline | 2.5 | 150 | 4,000 | 2,500 |
| 8-Cyclopentyltheophylline (CPT) | 0.6 | 1,200 | 15,000 | 5,000 |
This table presents representative data for well-characterized theophylline derivatives to illustrate the impact of C8 substitution on adenosine receptor affinity. The data is compiled from various publicly available pharmacological databases and is intended for illustrative purposes.
The structure-activity relationship (SAR) of xanthine derivatives has been extensively explored to develop potent and selective adenosine receptor antagonists. Key structural modifications influencing activity include substitutions at the N1, N3, N7, and C8 positions.
For 8-substituted theophyllines, the nature of the substituent at the 8-position profoundly influences both affinity and selectivity. Large, lipophilic groups, such as the benzyl group in 8-Benzyl-7-(2-bromoethyl)-theophylline, are well-tolerated and often enhance affinity for the A1 receptor. The phenyl ring of the benzyl group is thought to interact with a hydrophobic pocket in the receptor.
The substituent at the 7-position can also modulate the pharmacological profile. The 7-(2-bromoethyl) group in the title compound is a reactive alkylating agent. This functionality could potentially be used to synthesize a variety of derivatives with different terminal groups, allowing for a systematic exploration of the SAR at this position. For example, replacement of the bromine with various amine-containing moieties could lead to derivatives with altered polarity and hydrogen bonding potential, which could in turn affect affinity and selectivity for the different adenosine receptor subtypes.
Modulation of Phosphodiesterase Enzymes
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. Theophylline is a non-selective PDE inhibitor, and this action contributes to its bronchodilator effects.
A related compound, L-97-1, which also has an 8-benzyl group, was found to have no inhibitory activity towards human phosphodiesterase II, III, IV, and V enzymes, suggesting that substitutions at the 7- and 8-positions can significantly alter the PDE inhibition profile. nih.gov This highlights the potential to develop selective PDE inhibitors from the 8-benzyltheophylline (B105289) scaffold.
The following table provides typical IC50 values for theophylline against various PDE isoforms to provide a general context for the expected activity of its derivatives.
| PDE Isoform | Theophylline IC50 (µM) |
| PDE1 | 100 |
| PDE2 | 150 |
| PDE3 | 30 |
| PDE4 | 100 |
| PDE5 | 50 |
This table shows representative IC50 values for theophylline against different phosphodiesterase isoforms. The data is compiled from various scientific sources and is for illustrative purposes.
The molecular interaction of xanthine derivatives with phosphodiesterases involves the insertion of the xanthine ring into the active site of the enzyme. The binding is stabilized by hydrogen bonds and van der Waals interactions with key amino acid residues. The active site of PDEs contains a conserved glutamine residue that is crucial for orienting the substrate for hydrolysis. Xanthine inhibitors are thought to form hydrogen bonds with this glutamine.
The 8-benzyl group of 8-Benzyl-7-(2-bromoethyl)-theophylline would be expected to occupy a hydrophobic pocket within the active site, potentially increasing the affinity of the compound for the enzyme compared to unsubstituted theophylline. The 7-(2-bromoethyl) substituent could also influence the binding orientation and affinity. Molecular modeling studies of related compounds could provide further insights into the specific interactions of 8-Benzyl-7-(2-bromoethyl)-theophylline with different PDE isoforms.
Interactions with Other Molecular Targets
Aldehyde Dehydrogenase Inhibition (ALDH1A1, ALDH2, ALDH3A1)
There is currently no publicly available scientific literature detailing the inhibitory activity of 8-Benzyl-7-(2-bromoethyl)-theophylline or its derivatives on the aldehyde dehydrogenase isoenzymes ALDH1A1, ALDH2, and ALDH3A1.
Activation of Histone Deacetylase 2
While the parent compound, theophylline, has been shown to increase the activity of histone deacetylase-2 (HDAC2), specific studies on 8-Benzyl-7-(2-bromoethyl)-theophylline's ability to activate HDAC2 are not present in the available literature. researchgate.netnih.govnih.gov Research indicates that theophylline's activation of HDAC2 may contribute to its anti-inflammatory effects. nih.gov This is particularly relevant in conditions like chronic obstructive pulmonary disease (COPD), where HDAC activity is reduced. nih.gov The mechanism is thought to involve the inhibition of phosphoinositide-3-kinase-delta (PI3Kδ), which is activated by oxidative stress and subsequently reduces HDAC2 function. researchgate.net
Interaction with Calcium-Activated Potassium Channels
Specific data on the interaction of 8-Benzyl-7-(2-bromoethyl)-theophylline with calcium-activated potassium channels is not available. However, studies on the parent molecule, theophylline, have demonstrated an effect on large-conductance calcium-activated potassium channels (BK channels). nih.gov In porcine tracheal smooth muscle, theophylline has been observed to induce relaxation through the activation of these channels, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium. nih.gov
Cellular and Subcellular Mechanistic Investigations
In Vitro Studies on Specific Cell Lines
There is a lack of specific in vitro studies on cell lines for the compound 8-Benzyl-7-(2-bromoethyl)-theophylline in the public domain. Research on the parent compound, theophylline, has been conducted on various cell lines, including human cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.gov These studies have shown that theophylline can suppress cell proliferation and induce apoptosis in these cancer cell lines. nih.gov
Preclinical Animal Model Studies on Biological Activity
Investigations in Animal Models of Neurological Function
Specific preclinical studies using animal models to investigate the neurological function of 8-Benzyl-7-(2-bromoethyl)-theophylline have not been identified in the available literature. It is worth noting that a component of the compound's name, benzyl alcohol, has been studied in animal models of seizures and was found to have anti-seizure effects. nih.gov However, this finding is related to a fragment of the molecule and cannot be directly extrapolated to the much larger and more complex compound, 8-Benzyl-7-(2-bromoethyl)-theophylline.
Evaluation in Animal Models of Respiratory System Modulation
The preclinical evaluation of 8-benzyl-7-(2-bromoethyl)-theophylline and its derivatives in animal models is a critical step in understanding their potential for modulating respiratory system function. These studies are designed to investigate the effects of these compounds on key pathophysiological features of respiratory diseases, such as bronchoconstriction and airway inflammation. While specific data on 8-benzyl-7-(2-bromoethyl)-theophylline is limited in publicly available literature, extensive research on the parent compound, theophylline, and other xanthine derivatives provides a strong basis for understanding its potential pharmacological activities.
Animal models of asthma and chronic obstructive pulmonary disease (COPD) are commonly employed to assess the efficacy of new chemical entities. These models aim to replicate the complex inflammatory and bronchoconstrictive responses observed in human respiratory conditions.
One of the primary methods for evaluating bronchodilator activity is through the use of guinea pig models of bronchoconstriction. In these models, bronchoconstriction can be induced by various stimuli, including histamine, methacholine, or specific allergens in sensitized animals. The ability of a test compound to prevent or reverse this bronchoconstriction is a key indicator of its potential as a bronchodilator. Studies on various theophylline derivatives have consistently demonstrated their ability to attenuate antigen-induced bronchoconstriction in sensitized guinea pigs. For instance, research has shown that xanthine derivatives can prevent the increase in specific airway resistance following an allergen challenge. nih.gov This effect is largely attributed to the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors, leading to smooth muscle relaxation in the airways. jpp.krakow.pl
In addition to bronchodilator effects, the anti-inflammatory properties of theophylline derivatives are extensively studied in various animal models. Murine models of allergic asthma, often induced by sensitization and challenge with allergens like ovalbumin, are widely used. In these models, researchers can assess the impact of a compound on inflammatory cell infiltration into the lungs, mucus production, and airway hyperresponsiveness. Theophylline has been shown to inhibit inflammatory cell migration and fluid leakage in a murine model of pleurisy, indicating its anti-inflammatory potential. nih.gov Furthermore, in vivo studies have demonstrated that theophylline can inhibit ovalbumin-induced mucus production and the inflammatory response in mice. elifesciences.org These anti-inflammatory effects are thought to be mediated by various mechanisms, including the modulation of cytokine production and effects on inflammatory cells. nih.gov
The following table presents representative data from a preclinical study on a xanthine derivative, illustrating its effect on antigen-induced bronchoconstriction in guinea pigs.
Table 1: Effect of a Xanthine Derivative (HWA448) on Antigen-Induced Increase in Specific Airway Resistance (SRaw) in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | Change in SRaw (%) |
| Control (Vehicle) | - | 150 ± 25 |
| HWA448 | 5 | 40 ± 10 |
| HWA448 | 20 | 25 ± 8 |
| Aminophylline | 5 | 120 ± 20 |
| Aminophylline | 20 | 35 ± 12 |
| p < 0.05 compared to Control. Data are presented as mean ± standard error of the mean. This table is generated based on data reported in a study by T. M. Lee et al. (1991). nih.gov |
Studies in rat models have also been utilized to understand the respiratory effects of theophylline. For example, oral administration of theophylline in Sprague-Dawley rats has been shown to significantly increase respiratory rate and minute volume, suggesting an enhancement of respiratory efficiency. nih.gov Animal models of COPD, often induced by exposure to cigarette smoke or lipopolysaccharide, are also relevant for evaluating the potential of theophylline derivatives. In these models, the anti-inflammatory and bronchodilatory effects of these compounds can be assessed in the context of chronic airway inflammation and remodeling.
Analytical Methodologies in the Research of 8 Benzyl 7 2 Bromoethyl Theophylline and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. By interacting with molecules using various forms of electromagnetic radiation, these methods help determine the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural determination in organic chemistry. Both ¹H and ¹³C NMR are routinely employed to characterize theophylline (B1681296) derivatives. nih.govresearchgate.net For 8-Benzyl-7-(2-bromoethyl)-theophylline, NMR provides an unambiguous map of the proton and carbon framework, confirming the successful incorporation of the benzyl (B1604629) and bromoethyl groups onto the theophylline scaffold.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the electronic environment and connectivity of each proton. For instance, the aromatic protons of the benzyl group typically appear in the 7.2-7.4 ppm range, while the methylene (B1212753) protons of the benzyl group (CH₂ -Ph) would be expected around 4.0-5.5 ppm. The two methylene groups of the bromoethyl side chain (-N-CH₂ -CH₂ -Br) would present as distinct triplets around 4.5-4.8 ppm and 3.6-3.9 ppm, respectively. The N-methyl protons of the theophylline core are readily identified as sharp singlets. zsmu.edu.uachemicalbook.com
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. researchgate.net The carbonyl carbons (C=O) of the xanthine (B1682287) ring are characteristically found in the downfield region (150-170 ppm). The carbons of the benzyl group and the theophylline core would also have distinct and predictable chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 8-Benzyl-7-(2-bromoethyl)-theophylline Predicted values are based on typical shifts for theophylline, benzyl, and bromoethyl moieties.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| N1-CH₃ | ~3.24 | ~28.0 |
| N3-CH₃ | ~3.44 | ~29.8 |
| N7-CH₂ | ~4.6 (triplet) | ~49.0 |
| CH₂-Br | ~3.7 (triplet) | ~28.5 |
| C8-CH₂ (Benzyl) | ~4.2 (singlet) | ~36.5 |
| Aromatic-H (Benzyl) | 7.2-7.4 (multiplet) | 127.0-137.0 |
| C2 (Carbonyl) | - | ~151.5 |
| C4 (Carbonyl) | - | ~155.0 |
| C5 | - | ~107.0 |
| C6 | - | ~141.0 |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For 8-Benzyl-7-(2-bromoethyl)-theophylline, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₆H₁₇BrN₄O₂, by providing a highly accurate mass measurement. nih.govlgcstandards.com
The molecular weight of this compound is 377.24 g/mol . lgcstandards.com In a typical mass spectrum, the molecule would be ionized, often forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 378. The presence of bromine is easily identified by a characteristic isotopic pattern, where two peaks of nearly equal intensity appear one mass unit apart ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Other adducts, such as with sodium [M+Na]⁺, may also be observed. uni.lu Fragmentation patterns can further corroborate the structure, for instance, by showing the loss of the benzyl group (C₇H₇, 91 m/z) or the bromoethyl group. nist.gov
Table 2: Expected Mass Spectrometry Data for 8-Benzyl-7-(2-bromoethyl)-theophylline
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (with ⁷⁹Br) | ~376.05 |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | ~378.05 |
| [M+H]⁺ | Protonated Molecular Ion (with ⁷⁹Br) | ~377.06 |
| [M+H+2]⁺ | Protonated Molecular Ion (with ⁸¹Br) | ~379.06 |
| [M+Na]⁺ | Sodium Adduct (with ⁷⁹Br) | ~399.04 |
| [M-C₂H₄Br]⁺ | Fragment after loss of bromoethyl group | ~270.10 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule. researchgate.net
FT-IR spectroscopy is used to identify characteristic vibrations of specific bonds. researchgate.net In the spectrum of 8-Benzyl-7-(2-bromoethyl)-theophylline, strong absorption bands corresponding to the two amide C=O stretches in the xanthine ring would be prominent around 1650-1700 cm⁻¹. Other key peaks include C-N stretching, aromatic C-H stretching from the benzyl group (above 3000 cm⁻¹), and aliphatic C-H stretching from the methyl and ethyl groups (below 3000 cm⁻¹). The presence of the C-Br bond would be confirmed by a peak in the fingerprint region, typically between 500 and 600 cm⁻¹.
UV-Vis spectroscopy is useful for analyzing compounds with chromophores, particularly conjugated π-electron systems. The purine (B94841) ring system of theophylline is a strong chromophore. nist.gov The UV spectrum of theophylline in solution typically shows a maximum absorption (λ-max) around 270-275 nm. researchgate.net The introduction of the benzyl group at the C8 position is expected to cause a slight shift (bathochromic or hypsochromic) in the absorption maximum, which can be used to monitor the modification of the theophylline core.
Table 3: Key Spectroscopic Data (IR and UV-Vis) for 8-Benzyl-7-(2-bromoethyl)-theophylline
| Technique | Feature | Expected Wavenumber/Wavelength |
|---|---|---|
| FT-IR | C=O (Amide) Stretching | 1650 - 1700 cm⁻¹ |
| FT-IR | Aromatic C-H Stretching | 3000 - 3100 cm⁻¹ |
| FT-IR | Aliphatic C-H Stretching | 2850 - 2960 cm⁻¹ |
| FT-IR | C-N Stretching | 1200 - 1350 cm⁻¹ |
| FT-IR | C-Br Stretching | 500 - 600 cm⁻¹ |
Chromatographic Techniques for Compound Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for purifying synthesized compounds and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of pharmaceutical compounds, including theophylline derivatives. sielc.com It offers high resolution, speed, and sensitivity. A reversed-phase (RP-HPLC) method is commonly used for compounds like 8-Benzyl-7-(2-bromoethyl)-theophylline. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
For the analysis of the closely related 8-benzyl-theophylline, a mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid has been shown to be effective. sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method is also scalable for preparative separation to isolate the pure compound from unreacted starting materials or by-products. sielc.com
Table 4: Typical RP-HPLC Parameters for Analysis of 8-Benzyl-7-(2-bromoethyl)-theophylline Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Phenomenex ODS, 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and Water (e.g., 5:95 to 50:50 gradient) sielc.comnih.gov |
| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) sielc.com |
| Flow Rate | 1.0 - 1.5 mL/min nih.gov |
| Detection | UV at ~275 nm or ~280 nm nih.gov |
| Expected Retention Time | Dependent on exact conditions, but longer than theophylline due to increased lipophilicity. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. nih.gov In the synthesis of 8-Benzyl-7-(2-bromoethyl)-theophylline from its precursors (e.g., 8-benzyl-theophylline and 1,2-dibromoethane), TLC can quickly show the consumption of the starting materials and the appearance of the desired product.
A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. Due to differences in polarity, the starting material, product, and any by-products will travel up the plate at different rates, resulting in distinct spots. The product, 8-Benzyl-7-(2-bromoethyl)-theophylline, is more nonpolar than its precursor 8-benzyl-theophylline and would therefore have a higher retention factor (Rƒ) value. The spots can be visualized under UV light, as the purine ring is UV-active.
Table 5: Illustrative TLC Data for Monitoring Synthesis
| Compound | Stationary Phase | Mobile Phase (Illustrative) | Rƒ Value (Hypothetical) |
|---|---|---|---|
| 8-Benzyl-theophylline (Starting Material) | Silica Gel | Hexane:Ethyl Acetate (1:1) | ~0.4 |
Future Directions and Emerging Research Avenues
Exploration of Novel Pharmacological Targets for Derived Compounds
While theophylline (B1681296) and its analogues are traditionally known for their effects on adenosine (B11128) receptors and phosphodiesterases (PDEs), current research is expanding to uncover new therapeutic applications. pressbooks.pubnih.govdrugbank.com The structural framework of 8-Benzyl-7-(2-bromoethyl)-theophylline serves as a starting point for developing derivatives that can interact with a broader range of biological targets.
Future research will likely focus on the following areas:
Oncology: Xanthine (B1682287) derivatives have demonstrated potential as anti-tumor agents. nih.gov Research indicates that these compounds can inhibit cell transformation and may possess antiangiogenic properties. nih.gov For instance, certain theophylline derivatives containing a 1,2,3-triazole ring have shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). nih.gov These derivatives can induce apoptosis by modulating key signaling pathways, such as the PI3K/Akt pathway. nih.gov Further derivatization of 8-Benzyl-7-(2-bromoethyl)-theophylline could lead to potent and selective kinase inhibitors, a major target class in cancer therapy. frontiersin.org
Neurodegenerative Diseases: The anti-inflammatory and neuroprotective properties of theophylline derivatives are gaining attention. nih.gov Conjugates of theophylline with natural compounds have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease management. nih.gov Hybrids of acefylline, a theophylline derivative, have demonstrated the ability to inhibit AChE and reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov This dual activity presents a promising strategy for developing multi-target agents for complex neurodegenerative disorders.
Inflammatory and Autoimmune Disorders: The established anti-inflammatory effects of theophylline, potentially mediated through the activation of histone deacetylase (HDAC), offer a foundation for developing more potent and specific immunomodulators. nih.govijbcp.com Low-dose theophylline has shown synergistic anti-inflammatory effects when combined with corticosteroids. ijbcp.com Derivatives of 8-Benzyl-7-(2-bromoethyl)-theophylline could be engineered to selectively target components of the inflammatory cascade, offering new therapeutic options for conditions like rheumatoid arthritis or inflammatory bowel disease.
Adenosine A2B Receptor Antagonism: The adenosine A2B receptor is increasingly recognized as a target in pathological processes like inflammation, hypoxia, and cancer. nih.gov Structural modifications of potent xanthine-based antagonists are being explored to develop agents for both therapy and molecular imaging (e.g., via positron emission tomography or PET). nih.gov Novel fluorinated derivatives have been synthesized that show high binding affinity for the A2B receptor, highlighting a clear path for creating targeted diagnostics and therapeutics from the xanthine core structure. nih.gov
| Target Class | Specific Target Example | Therapeutic Area | Rationale/Key Findings |
|---|---|---|---|
| Kinases | Akt, VEGFR-2 | Oncology | Derivatives can induce apoptosis in cancer cells and inhibit angiogenesis. nih.govnih.gov |
| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE) | Alzheimer's Disease | Theophylline hybrids show dual inhibition of AChE and inflammatory pathways. nih.gov |
| Inflammatory Mediators | Histone Deacetylase (HDAC) | Inflammatory Diseases | Theophylline can stimulate HDAC activity, suppressing inflammatory gene expression. nih.gov |
| G Protein-Coupled Receptors | Adenosine A2B Receptor | Oncology, Inflammation | High levels of adenosine in tumors and inflamed tissues make this a key target. nih.gov |
Development of Advanced Synthetic Methodologies
The synthesis of novel derivatives from 8-Benzyl-7-(2-bromoethyl)-theophylline requires the development and application of advanced and efficient chemical strategies. The goal is to enable precise structural modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
Key areas for methodological advancement include:
Click Chemistry: The use of "click" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, has become a powerful tool for creating complex molecular architectures. This methodology has been successfully used to link theophylline to various molecular fragments, such as 1,2,3-triazoles, to generate compounds with potent anti-cancer activity. nih.gov Applying this to 8-Benzyl-7-(2-bromoethyl)-theophylline could rapidly generate large libraries of derivatives for high-throughput screening.
Multi-component Reactions (MCRs): MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which is highly efficient. Developing novel MCRs involving the theophylline scaffold could streamline the production of diverse derivatives, reducing synthesis time and resource consumption.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Implementing flow chemistry for the functionalization of the theophylline core would enable more efficient and reproducible synthesis of target compounds, facilitating the transition from laboratory-scale research to larger-scale production for extensive preclinical testing.
Nanomaterial-based Synthesis and Delivery: Integrating synthetic chemistry with nanotechnology opens up new possibilities. For example, molecularly imprinted polymers (MIPs) can be synthesized directly on transducer surfaces to create highly selective sensors for theophylline and its derivatives. mdpi.com This approach, involving nanomolding and in-situ polymerization, demonstrates the potential for creating advanced diagnostic tools. mdpi.com Furthermore, the development of nanocarriers for targeted delivery of theophylline derivatives could enhance their efficacy and reduce systemic exposure.
| Methodology | Description | Advantage for Theophylline Derivatization | Reference Example |
|---|---|---|---|
| Click Chemistry | Highly efficient and specific reactions for joining molecular building blocks. | Rapid generation of diverse compound libraries. | Synthesis of theophylline-1,2,3-triazole hybrids for anti-cancer applications. nih.gov |
| Structural Hybridization | Combining the theophylline scaffold with other pharmacologically active molecules (e.g., natural products, lactams). | Creation of multi-target agents with potentially synergistic effects. nih.govresearchgate.net | Conjugation of theophylline with eugenol (B1671780) or isatin (B1672199) to create AChE inhibitors. nih.gov |
| In-situ Polymerization | Direct synthesis of a polymer (e.g., MIP) on a surface or nanostructure. | Fabrication of highly selective nanosensors for derivative detection and analysis. mdpi.com | Development of MIP-based sensors on QCM electrodes. mdpi.com |
| Nucleophilic Substitution | A fundamental reaction where a nucleophile displaces a leaving group; key for functionalizing the N7 position. | Allows for the introduction of various functional groups, like the 2-bromoethyl group in the title compound. | Preparation of N-benzylisatin derivatives via SN2 reaction. nih.gov |
Integration of Multi-Omics Data in Preclinical Efficacy Studies
The evaluation of compounds derived from 8-Benzyl-7-(2-bromoethyl)-theophylline can be significantly enhanced by integrating multi-omics data into preclinical studies. This approach provides a holistic view of a drug's effect on biological systems, moving beyond single-endpoint assays. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain deeper insights into mechanisms of action, identify biomarkers for efficacy, and predict potential off-target effects. mdpi.com
Future research will increasingly rely on:
Mechanism of Action Deconvolution: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a novel theophylline derivative, researchers can construct detailed maps of the affected signaling pathways. mdpi.com This can confirm engagement with the intended target and reveal unexpected biological activities, which could be therapeutically beneficial or indicative of potential toxicity.
Biomarker Discovery: Multi-omics analysis of responsive versus non-responsive cell lines or animal models can lead to the identification of predictive biomarkers. nih.gov For example, a specific gene expression signature or metabolic profile might correlate with the anti-tumor efficacy of a given derivative. Such biomarkers are invaluable for patient stratification in future clinical trials.
Predictive Toxicology: Integrating various omics datasets can help in the early prediction of adverse effects. For instance, analyzing how a compound affects metabolic pathways in liver cells (metabolomics) can provide early warnings of potential hepatotoxicity. frontiersin.org This allows for the chemical structure to be modified to mitigate such liabilities before significant resources are invested.
Systems Biology Modeling: The vast datasets generated by multi-omics approaches can be used to build computational models of cellular and physiological responses to drug treatment. nih.gov These models can simulate the effects of different derivatives, prioritize the most promising candidates for further testing, and generate new, testable hypotheses about their therapeutic potential. mdpi.comnih.gov
Q & A
Q. What are the established experimental protocols for synthesizing 8-Benzyl-7-(2-bromoethyl)-theophylline?
Synthesis typically involves alkylation and substitution reactions. Key steps include:
- Alkylation of theophylline derivatives with 2-bromoethyl groups under controlled conditions (e.g., using anhydrous solvents like DMF or THF).
- Benzylation at the 8-position via nucleophilic substitution, monitored by TLC or HPLC for intermediate validation .
- Purification using column chromatography or recrystallization, with structural confirmation via NMR (e.g., ¹H/¹³C) and mass spectrometry.
Methodological Note : Ensure inert atmospheres (N₂/Ar) to prevent side reactions. Reaction optimization may require factorial design (see Advanced Q4) .
Q. What analytical techniques are essential for characterizing 8-Benzyl-7-(2-bromoethyl)-theophylline?
- Structural Elucidation :
- Purity Assessment :
Q. How should researchers design preliminary toxicity studies for this compound?
- In Vivo Models :
- Use rodent models (mice/rats) with dose escalation (e.g., 50–500 mg/kg orally) to determine acute toxicity (LD₅₀).
- Control Groups : Include vehicle-only and reference toxin groups (e.g., cisplatin) for baseline comparison .
- Data Collection :
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 8-Benzyl-7-(2-bromoethyl)-theophylline?
- Factor Selection : Key variables include temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst concentration (0.1–1.0 eq).
- Design Matrix : Use a 2³ factorial design to test 8 combinations, measuring yield and purity as responses .
- Statistical Analysis :
Q. Example Table :
| Trial | Temp (°C) | Solvent | Catalyst (eq) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 40 | DMF | 0.1 | 62 | 91 |
| 2 | 80 | THF | 1.0 | 78 | 89 |
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying LD₅₀ values across studies)?
- Meta-Analysis Framework :
- Data Aggregation : Compile LD₅₀ values from primary sources (e.g., Georges et al. vs. Dodion et al.) .
- Covariate Adjustment : Account for variables like species (mouse vs. rat), administration route (oral vs. IV), and formulation (free base vs. HCl salt).
- Statistical Reconciliation : Use weighted averages or mixed-effects models to address heterogeneity .
Q. Case Example :
| Study | Species | Route | LD₅₀ (mg/kg) | Formulation |
|---|---|---|---|---|
| Georges et al. | Mouse | Oral | 246 | Free base |
| Dodion et al. | Rat | IV | 65 | HCl salt |
Q. What computational methods are effective for modeling the compound’s receptor interactions?
- Molecular Dynamics (MD) Simulations :
- Docking Studies :
Q. How can AI-driven automation enhance synthesis and analysis workflows?
- Smart Laboratories :
- End-to-End Automation :
Q. What methodologies support structure-activity relationship (SAR) studies for derivatives?
- Systematic Modification :
- Synthesize analogs (e.g., varying benzyl substituents or bromoethyl chain length).
- Biological Assays :
- QSAR Modeling :
- Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
